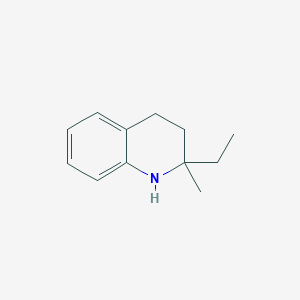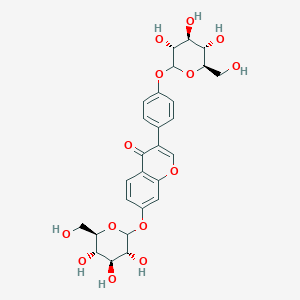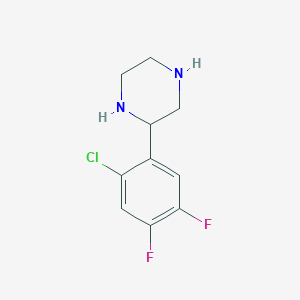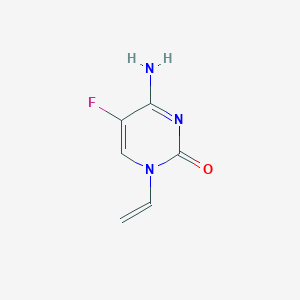
Quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl- is a nitrogen-based heterocyclic compound with the molecular formula C12H17N. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. This compound is characterized by the presence of an ethyl group and a methyl group attached to the tetrahydroquinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with aldehydes or ketones in the presence of acid catalysts. For instance, the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can yield the desired tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The use of eco-friendly and reusable catalysts, such as zeolites, has been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinoline compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups such as hydroxyl, amino, and halogen groups .
Scientific Research Applications
Quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is no exception.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl- involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of applications in medicinal chemistry.
1,2,3,4-Tetrahydroquinoline: A similar compound without the ethyl and methyl groups.
2-Methylquinoline: A derivative with a methyl group but lacking the tetrahydro structure.
Uniqueness
Quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl- is unique due to the presence of both ethyl and methyl groups on the tetrahydroquinoline ring. This structural modification can lead to different chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-ethyl-2-methyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C12H17N/c1-3-12(2)9-8-10-6-4-5-7-11(10)13-12/h4-7,13H,3,8-9H2,1-2H3 |
InChI Key |
XYVOWLXYTSVSHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC2=CC=CC=C2N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12859130.png)
![Isoxazolo[4,5-c]pyridine-6-methanamine](/img/structure/B12859132.png)





![(3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate](/img/structure/B12859164.png)



![N-(3-Chloro-4-methyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12859182.png)
